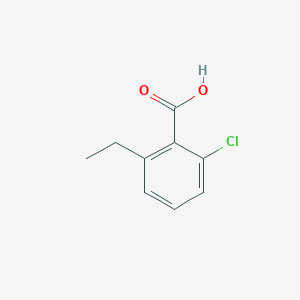

2-Chloro-6-ethylbenzoic acid

Cat. No. B8662378

M. Wt: 184.62 g/mol

InChI Key: UTNCXIJOTLHWMN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07528266B2

Procedure details

3.60 g (21.2 mmol) of 2-chloro-6-ethylaniline in 60 ml of acetic acid is introduced into a reaction vessel and the clear, colourless solution is cooled to 6° C. At that temperature, 3.64 g (22.7 mmol) of a 43% aqueous sodium nitrite solution are added and then, in the course of 15 minutes, a solution of 4.32 g (42.4 mmol) of sulfuric acid (96%) in 7 ml of acetic acid is added dropwise. The resulting dark-red solution is then stirred for 30 minutes. When a diazo colour test, for example using dimethylaniline-coated indicator paper, is positive and a colour spot test, e.g. using KI indicator paper moistened with aqueous 1N hydrochloric acid solution, is negative, 15 mg of sulfamic acid are added and then, at a temperature of 10° C., 8.7 ml (91.6 mmol) of acetic anhydride are added. The reaction mixture is then transferred to a glass autoclave and rinsed with 20 ml of acetic acid. At a temperature of 20° C. the autoclave is flushed out three times with nitrogen and then flushed out three times with CO. 220 mg of Pd2(dba)3.CHCl3 (0.212 mmol) in 5 ml of acetic acid are then metered in using a cannula at a CO pressure of 1 bar, then a CO pressure of 8 bar is applied and the reaction mixture is stirred overnight at 45° C. When the pressure has been released, the resulting suspension is filtered and the acetic acid filtrate is concentrated by evaporation under reduced pressure using a rotary evaporator; 1M aqueous hydrochloric acid solution is added to the organic phase that remains and extraction is carried out three times with toluene. The combined organic phases are evaporated under reduced pressure using a rotary evaporator, yielding 4.43 g of crude product with a target compound content of 75% according to HPLC. Purification by means of vacuum distillation (b.p. 130-135° C./0.01 mbar) yields 3.31 g (yield 85% of theory) of the desired target compound.

[Compound]

Name

diazo

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

CO

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

CO

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

Name

Yield

85%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH2:9][CH3:10])[C:3]=1N.N([O-])=O.[Na+].S(=O)(=O)(O)O.CN(C)C1C=CC=CC=1.Cl.[C:30]([O:33]C(=O)C)(=[O:32])C>C(O)(=O)C.S(=O)(=O)(O)N.C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH2:9][CH3:10])[C:3]=1[C:30]([OH:33])=[O:32] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

15 mg

|

|

Type

|

catalyst

|

|

Smiles

|

S(N)(O)(=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0.212 mmol

|

|

Type

|

catalyst

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

3.6 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(N)C(=CC=C1)CC

|

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

4.32 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

7 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Seven

[Compound]

|

Name

|

diazo

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C1=CC=CC=C1)C

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Ten

|

Name

|

|

|

Quantity

|

8.7 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Eleven

[Compound]

|

Name

|

CO

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

[Compound]

|

Name

|

CO

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

6 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting dark-red solution is then stirred for 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WASH

|

Type

|

WASH

|

|

Details

|

rinsed with 20 ml of acetic acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At a temperature of 20° C. the autoclave is flushed out three times with nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

flushed out three times with CO

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture is stirred overnight at 45° C

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the resulting suspension is filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the acetic acid filtrate is concentrated by evaporation under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a rotary evaporator

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

1M aqueous hydrochloric acid solution is added to the organic phase

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extraction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The combined organic phases are evaporated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a rotary evaporator

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C(=O)O)C(=CC=C1)CC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 4.43 g | |

| YIELD: PERCENTYIELD | 85% | |

| YIELD: CALCULATEDPERCENTYIELD | 113.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |